Diphenyldi(o-tolyl)silane (UGH1) belongs to a class of organosilicon compounds characterized by a central silicon atom bonded to four aryl groups, two phenyl and two o-tolyl groups. [] This material plays a crucial role in the development of deep-blue OLEDs due to its ultrahigh energy gap, which allows for efficient energy transfer to blue phosphorescent dopants. []
Bis(2-methylphenyl)diphenylsilane is an organosilicon compound characterized by its unique molecular structure and properties. It contains two 2-methylphenyl groups and two phenyl groups attached to a silicon atom, contributing to its distinctive chemical behavior. The compound is utilized in various scientific applications, particularly in materials science and organic synthesis.
This compound can be synthesized through several methods, primarily involving the reaction of silanes with aromatic compounds. Its relevance in chemical research stems from its potential applications in the development of advanced materials and catalysts.
Bis(2-methylphenyl)diphenylsilane belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon-containing groups. It is also classified as a silane derivative due to its silicon-hydrogen bond characteristics.
The synthesis of Bis(2-methylphenyl)diphenylsilane typically involves the following methods:
The molecular formula for Bis(2-methylphenyl)diphenylsilane is C18H18Si. Its structure can be represented as follows:
Bis(2-methylphenyl)diphenylsilane can participate in various chemical reactions:
The mechanism by which Bis(2-methylphenyl)diphenylsilane exerts its chemical effects involves:
Organosilicon chemistry originated in the early 20th century with Frederick Kipping’s foundational work on silicones, but gained significant momentum during the material science revolution of the 1960s–1980s. The unique hybrid characteristics of organosilicon compounds—combining organic moieties with inorganic silicon backbones—enabled unprecedented thermal stability and tunable reactivity. Early breakthroughs included the development of polysiloxanes for aerospace applications and silane coupling agents for composite materials. A critical milestone was the discovery of σ–π conjugation in silicon-bridged aromatic systems, where silicon’s vacant 3d orbitals interact with adjacent π-systems, enhancing electron delocalization in materials like oligomeric silanes and siloles [5]. This electronic phenomenon spurred research into organosilicon compounds for optoelectronics, culminating in their adoption in OLED host materials, photoresists, and polymer stabilizers [2] [8]. The introduction of sterically hindered silanes like Bis(2-methylphenyl)diphenylsilane emerged from efforts to manipulate crystallization kinetics in high-performance polymers and prevent aggregation-caused quenching (ACQ) in luminescent materials [3] [4].
Table 1: Key Milestones in Organosilicon Materials Development
Time Period | Advancement | Impact on Material Design | |
---|---|---|---|
1960s | Polysiloxane commercialization | Heat-resistant lubricants & seals | |
1980s | σ–π Conjugation discovery | Organic semiconductors & OLED hosts | |
2000s | Sterically hindered silane synthesis | Tunable polymer crystallinity & morphology | |
2010s–Present | Organosilicon fire retardants | Eco-friendly polymer additives | [5] |
Bis(2-methylphenyl)diphenylsilane features a tetrahedral silicon center bonded to two phenyl groups and two 2-methylphenyl (o-tolyl) substituents. This architecture confers three critical attributes:
Table 2: Structural Influence of Substituents on Silane Properties
Substituent Pattern | Steric Parameter (θ, degrees) | Solubility in THX (mg/mL) | LUMO Energy (eV) | |
---|---|---|---|---|
Bis(2-methylphenyl) | 42–45° | >150 | -1.8 | |
Diphenyl (unsubstituted) | 30–33° | 50 | -1.0 | |
Tetramethyl (aliphatic) | 55–60° | >200 | -2.5 | [4] [8] |
High-Temperature Polymer Systems
Bis(2-methylphenyl)diphenylsilane acts as a morphology modifier in aromatic polyamides (aramids). Its o-tolyl groups disrupt chain packing, reducing crystallinity without sacrificing thermal resilience. When copolymerized with terephthaloyl chloride and p-phenylenediamine, it yields soluble aramids with >300°C glass transition temperatures—enabling solution processing for fire-resistant fibers or gas-separation membranes [6]. In epoxy resins, its low polarity (log P ≈ 6.2) enhances compatibility, while silicon’s oxidation forms ceramic char layers that improve flame retardancy (UL-94 V0 rating at 15 wt% loading) [5].
Optoelectronic Components
The compound’s electron-transport capability and solution processability make it ideal for OLED host matrices. Its wide bandgap (>4.0 eV) confines excitons in phosphorescent emitters like Ir(ppy)₃, boosting device efficiency. Blue OLEDs incorporating silane-based hosts achieve external quantum efficiencies (EQEs) of >18% due to suppressed triplet–triplet annihilation [2]. In photovoltaic cells, it serves as a hole-blocking interlayer between electrodes and active materials, reducing recombination losses through energy level alignment [8].
Functional Additives and Precursors
Supramolecular and Composite Systems
Inorganic–organic hybrids leverage the silane’s dual reactivity. Hydrolysis of Si–Cl precursors yields silsesquioxane (POSS) cages with o-tolyl surface groups that enhance dispersion in polycarbonates. These reduce coefficient of thermal expansion (CTE) by 40% at 5 wt% loading [5]. Additionally, the methyl groups enable post-synthetic modifications, such as quaternization for antimicrobial coatings or sulfonation for proton-exchange membranes [6].
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